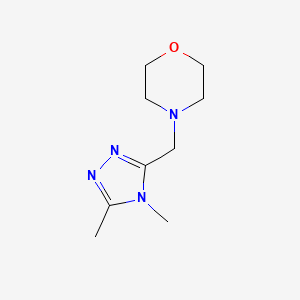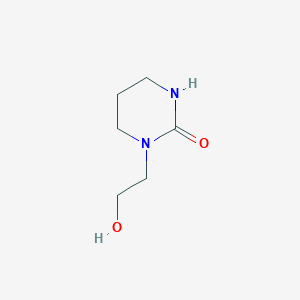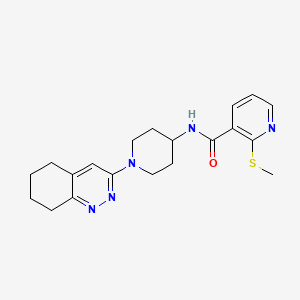
2-(methylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a compound would include its IUPAC name, common names, and structural formula. It might also include information about the class of compounds it belongs to and its relevance or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product might also be discussed.Molecular Structure Analysis
This could involve a variety of spectroscopic techniques to determine the structure of the compound, such as NMR, IR, and X-ray crystallography.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Scientific Research Applications
Enzymatic and Metabolic Roles
Nicotinamide N-methyltransferase (NNMT) is an enzyme with significant roles in methylating nicotinamide (vitamin B3) and other pyridine-containing small molecules. NNMT's activity influences various physiological and pathological processes, including metabolism, detoxification of xenobiotics, and associations with diseases such as cancers, Parkinson's disease, diabetes, and obesity. The enzyme's ability to methylate a wide range of substrates suggests its versatility in cellular functions and potential in drug development for targeting NNMT-specific pathways (M. V. van Haren et al., 2016).
Disease Correlations and Therapeutic Implications
Research has identified NNMT as a key player in metabolic processes with links to various diseases. Its overexpression has been implicated in multiple cancers, obesity, and metabolic syndrome. The development and characterization of small molecule inhibitors of NNMT are crucial for exploring therapeutic avenues for these conditions. Studies have demonstrated the potential of NNMT inhibitors in treating conditions related to its overactivity, showcasing the enzyme's significance in disease mechanisms and treatment (H. Neelakantan et al., 2017).
Antimicrobial Applications
Certain derivatives related to nicotinamide, including those with structural similarities to 2-(methylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide, have been investigated for their antimicrobial properties. These compounds, through their molecular structure, exhibit activity against various bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (N. Patel & Faiyazalam M. Shaikh, 2010).
Corrosion Inhibition
The corrosion inhibition effects of nicotinamide derivatives on metals in acidic environments have also been explored. Such studies are crucial for understanding the chemical interactions at play and the potential of these compounds in industrial applications, such as protecting metals from corrosion. This aspect of research opens up new avenues for the application of nicotinamide derivatives in material science and engineering (M. P. Chakravarthy et al., 2014).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It might also include information on safe handling and disposal.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties, or new methods for its synthesis.
properties
IUPAC Name |
2-methylsulfanyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-27-20-16(6-4-10-21-20)19(26)22-15-8-11-25(12-9-15)18-13-14-5-2-3-7-17(14)23-24-18/h4,6,10,13,15H,2-3,5,7-9,11-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZLMVHLZYZDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2785033.png)
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2785036.png)
![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)
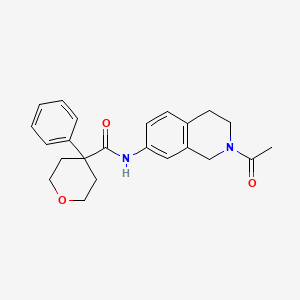
![4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2785042.png)
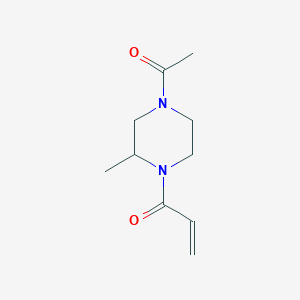
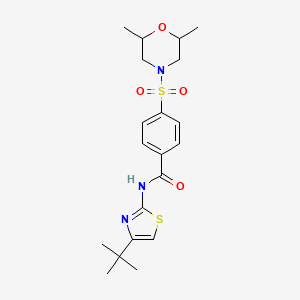
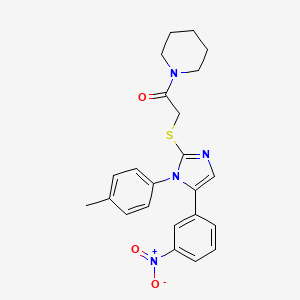
![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2785046.png)
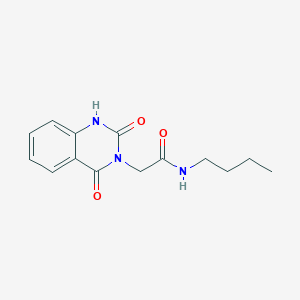
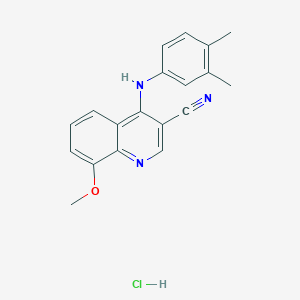
![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)
